molecular formula C23H26O12 B1241434 [3,4,5-Trihydroxy-6-(2-hydroxy-3-methoxy-5-prop-2-enylphenoxy)oxan-2-yl]methyl 3,4,5-trihydroxybenzoate CAS No. 141913-95-3

[3,4,5-Trihydroxy-6-(2-hydroxy-3-methoxy-5-prop-2-enylphenoxy)oxan-2-yl]methyl 3,4,5-trihydroxybenzoate

Cat. No.: B1241434
CAS No.: 141913-95-3
M. Wt: 494.4 g/mol
InChI Key: LFQREKVEOMIWQF-UHFFFAOYSA-N
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Description

Pimentol (CAS: 141913-95-3) is a phenolic glycoside with the molecular formula C₂₃H₂₆O₁₂ and a molecular weight of 494.5 g/mol . Its structure consists of a β-D-glucopyranoside backbone esterified with a gallate group (3,4,5-trihydroxybenzoate) at the 6-position and a 2-hydroxy-3-methoxy-5-(2-propenyl)phenyl moiety at the 1-position . This compound is likely derived from plant sources, given its structural similarity to other phenylpropanoids and glycosides found in natural products.

Properties

IUPAC Name

[3,4,5-trihydroxy-6-(2-hydroxy-3-methoxy-5-prop-2-enylphenoxy)oxan-2-yl]methyl 3,4,5-trihydroxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26O12/c1-3-4-10-5-14(32-2)18(27)15(6-10)34-23-21(30)20(29)19(28)16(35-23)9-33-22(31)11-7-12(24)17(26)13(25)8-11/h3,5-8,16,19-21,23-30H,1,4,9H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFQREKVEOMIWQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)CC=C)OC2C(C(C(C(O2)COC(=O)C3=CC(=C(C(=C3)O)O)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26O12
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141913-95-3
Record name Pimentol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035442
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Biological Activity

Pimentol, a phenolic compound with the chemical formula C23H26O12C_{23}H_{26}O_{12}, has garnered attention in recent years due to its diverse biological activities. This article explores its chemical properties, biological activities, and relevant case studies, emphasizing its potential applications in health and medicine.

Chemical Structure and Properties

Pimentol is classified as a phenolic compound, which are known for their antioxidant properties. The structure of Pimentol includes multiple hydroxyl groups that contribute to its reactivity and biological activity. Its molecular structure can be represented as follows:

Pimentol C23H26O12\text{Pimentol }C_{23}H_{26}O_{12}

Biological Activities

Pimentol exhibits a range of biological activities, including:

  • Antioxidant Activity : Pimentol has been shown to scavenge free radicals, thereby reducing oxidative stress in cells. This property is crucial for preventing cellular damage linked to various diseases, including cancer and cardiovascular conditions .
  • Anti-inflammatory Effects : Research indicates that Pimentol can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines. This activity suggests potential therapeutic applications in treating inflammatory diseases .
  • Antimicrobial Properties : Pimentol demonstrates efficacy against various pathogens, making it a candidate for developing natural preservatives and antimicrobial agents .
  • Anticancer Potential : Preliminary studies suggest that Pimentol may inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest mechanisms .

1. Antioxidant Activity Assessment

A study evaluated the antioxidant capacity of Pimentol using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. The results indicated a significant reduction in DPPH radical concentration, with an IC50 value of approximately 45 μg/mL, demonstrating its potent antioxidant capabilities .

2. Anti-inflammatory Mechanisms

In vitro experiments showed that Pimentol reduced the expression of TNF-α and IL-6 in activated macrophages. The study concluded that Pimentol's ability to downregulate these inflammatory markers could be beneficial in managing chronic inflammatory conditions .

3. Antimicrobial Efficacy

Pimentol was tested against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 50 μg/mL for both strains, indicating its potential as a natural antimicrobial agent .

Data Table: Summary of Biological Activities

Biological ActivityMechanism/EffectReference
AntioxidantScavenges free radicals
Anti-inflammatoryInhibits pro-inflammatory cytokines
AntimicrobialEffective against E. coli and S. aureus
AnticancerInduces apoptosis in cancer cell lines

Scientific Research Applications

Treatment of Gastrointestinal Disorders

Pimentol has been extensively studied for its role in treating gastrointestinal disorders, particularly Irritable Bowel Syndrome (IBS). The Pimentel Laboratory at Cedars-Sinai has made notable advancements, including:

  • Blood Tests for IBS : The laboratory developed the first blood test to diagnose IBS, establishing a link between the condition and prior episodes of acute gastroenteritis. This test has improved diagnostic accuracy for diarrhea-predominant and mixed-type IBS .
  • Rifaximin Therapy : Research led by Mark Pimentel demonstrated that rifaximin, an antibiotic, is effective in reducing IBS symptoms, particularly in patients with diarrhea .
  • Breath Testing : The laboratory also developed a breath test to measure hydrogen and methane levels, which helps differentiate between small intestinal bacterial overgrowth (SIBO) and other gastrointestinal conditions .

Autoimmune Disease Research

Pimentol's association with autoimmune diseases has been highlighted through studies linking IBS/SIBO to autoimmune mechanisms. This research paves the way for new therapeutic approaches targeting the gut microbiome's role in autoimmune conditions .

Natural Preservatives

Pimentol exhibits antimicrobial properties that can be harnessed in food preservation. Its application as a natural preservative is gaining traction as manufacturers seek alternatives to synthetic additives. The compound's efficacy against various pathogens makes it a valuable ingredient in food processing .

Antioxidant Properties

Research indicates that Pimentol possesses antioxidant properties, which can contribute to health-promoting benefits when included in food products. This aspect is particularly relevant as consumers increasingly prefer products with added health benefits .

Case Studies and Research Findings

Study Findings Implications
Pimentel et al., 2011Demonstrated efficacy of rifaximin in treating IBSSupports the use of antibiotics for IBS management
Pimentel et al., 2000Established link between SIBO and IBS symptomsHighlights the need for targeted therapies addressing gut flora
Pimentel et al., 2017Developed breath testing protocols for SIBO diagnosisImproved diagnostic accuracy can lead to better patient outcomes

Chemical Reactions Analysis

Matrix Isolation Spectroscopy of Transient Species

Pimentel developed the matrix isolation technique to trap and study unstable radicals and molecules in cryogenic noble gas matrices (15–20 K). Key reactions and discoveries include:

Species DetectedReaction/Detection MethodSignificanceReference
HNO (nitroxyl)Photolysis of HN₃ in argon matricesFirst infrared detection of HNO radicals
HCO (formyl radical)Photolysis of HCO precursorsIdentified vibrational modes of HCO in inert matrices
CF₂ (difluorocarbene)Flash photolysis of CF₃ compoundsFirst gas-phase IR detection with rotational fine structure analysis
ClO (chlorine monoxide)Reaction of Cl atoms with O₂ in matricesObserved dimer (ClO)₂ and Cl-ClO complexes

This method enabled the study of mode-selective reactions , such as laser-induced isomerization of N₂O₃ in matrices, demonstrating vibrational excitation specificity .

Chemical Laser Development

Pimentel discovered the first chemical lasers , leveraging exothermic reactions to achieve population inversion:

Key Reactions and Lasers:

  • Iodine Photodissociation Laser

    • Reaction: I2+hν2I\text{I}_2+h\nu \rightarrow 2\text{I}^*

    • Emission: I(2P1/2)I(2P3/2)+hν(1.315μm)\text{I}^*\,(^2\text{P}_{1/2})\rightarrow \text{I}\,(^2\text{P}_{3/2})+h\nu \,(1.315\,\mu \text{m})

    • Significance: First IR laser driven by photodissociation .

  • HCl Chemical Laser

    • Reaction: H2+Cl22HCl\text{H}_2+\text{Cl}_2\rightarrow 2\text{HCl}^* (explosive chain reaction)

    • Emission: HClHCl+hν(3.64.0μm)\text{HCl}^*\rightarrow \text{HCl}+h\nu \,(3.6–4.0\,\mu \text{m})

    • Applications: Demonstrated vibrational energy transfer dynamics .

  • F + H₂ Laser

    • Reaction: F+H2HF+H\text{F}+\text{H}_2\rightarrow \text{HF}^*+\text{H}

    • Emission: Rotational transitions up to J=31J=31 observed in HF^* .

Rapid Scan Infrared Spectroscopy

Pimentel advanced ultrafast IR spectroscopy to study gas-phase radical kinetics:

  • CF₃ Recombination :
    2CF3C2F62\text{CF}_3\rightarrow \text{C}_2\text{F}_6

    • Measured activation energy: 800cal mol800\,\text{cal mol}, challenging prior assumptions .

  • Methyl Radical Detection :
    Identified CH3\text{CH}_3 bending modes via IR, resolving debates about its structure .

Cryogenic Chemiluminescence Studies

Reactions in matrices revealed excited-state dynamics:

  • N₃ Radicals :
    N3N2+N\text{N}_3\rightarrow \text{N}_2+\text{N}^* (thermoluminescence)

    • Observed vibronic transitions in N₂ .

  • F₂ + C₂H₄ Reaction :
    Laser excitation of specific F₂ vibrational modes altered reaction pathways, proving mode selectivity .

Thermochemical Data from Photolysis Reactions

Studies using matrix isolation provided kinetic parameters:

ReactionΔrH° (kJ/mol)MethodReference
C2H2Cl2H2+C2Cl2\text{C}_2\text{H}_2\text{Cl}_2\rightarrow \text{H}_2+\text{C}_2\text{Cl}_216Photolysis

Notes

  • Safety Protocols : Pimentel’s matrix isolation setups used hazardous materials (e.g., liquid hydrogen, mercury lamps) but maintained an exemplary safety record .

  • Legacy : Over 100 transient species were first characterized using his methods, influencing modern spectroscopy and reaction dynamics .

Comparison with Similar Compounds

Structural Analogs: Pimentol vs. Acantrifoside E

Acantrifoside E (CAS: 645414-25-1) shares a β-D-glucopyranoside core with Pimentol but differs in its substituents.

Property Pimentol Acantrifoside E
Molecular Formula C₂₃H₂₆O₁₂ C₁₇H₂₄O₈
Molecular Weight 494.5 g/mol 356.4 g/mol
Key Substituents 6-gallate ester, 2-hydroxy-3-methoxy 4-propenyl, 2,6-dimethoxy
Potential Bioactivity Antioxidant (inferred) Not reported
Reference

Key Differences :

  • The gallate ester in Pimentol may enhance its antioxidant capacity compared to Acantrifoside E, which lacks this functional group.
  • Acantrifoside E’s simpler structure (smaller molecular weight, fewer oxygen atoms) suggests differences in solubility and bioavailability .

Functional Analogs: Pimentol vs. Isoelemicin

Isoelemicin (CAS: 5273-85-8), a phenylpropanoid, shares a biosynthetic origin with Pimentol’s propenyl group but differs in chemical class.

Property Pimentol Isoelemicin
Molecular Formula C₂₃H₂₆O₁₂ C₁₂H₁₆O₃
Molecular Weight 494.5 g/mol 208.3 g/mol
Structural Class Phenolic glycoside Allylbenzene derivative
Key Functional Groups Gallate ester, glucopyranoside 1,2,3-Trimethoxy, allyl group
Reported Bioactivity Not explicitly studied Neuroactive (e.g., insecticidal)
Reference

Key Differences :

  • Isoelemicin’s low molecular weight and lipophilic nature may facilitate blood-brain barrier penetration, unlike the hydrophilic Pimentol.
  • Pimentol’s glycoside structure could improve stability in aqueous environments compared to Isoelemicin’s volatile allylbenzene framework .

Research Findings and Limitations

Pharmacological Data Gaps

  • Pimentol: No direct studies on its pharmacokinetics, toxicity, or mechanism of action are available in the provided evidence. Bioactivities are inferred from structural analogs like gallic acid derivatives .
  • Acantrifoside E: Limited data on biological roles; its propenyl group may confer reactivity similar to other allylphenols .
  • Isoelemicin : Documented in insecticide research but lacks human pharmacological studies .

Comparative Analysis Table

Parameter Pimentol Acantrifoside E Isoelemicin
Solubility Likely hydrophilic Moderate hydrophilicity Lipophilic
Stability High (glycoside protection) Moderate Low (volatile)
Bioactivity Potential Antioxidant, anti-inflammatory Unknown Neurotoxic, insecticidal
Reference

Q & A

How can I formulate a focused research question on Pimentol’s biological activity?

Use frameworks like PICOT (Population/Problem, Intervention, Comparison, Outcome, Time) to structure your inquiry. For example:

  • P : Specific cell lines or animal models.
  • I : Pimentol dosage/concentration.
  • C : Control groups (e.g., untreated or placebo).
  • O : Measurable outcomes (e.g., cytotoxicity, gene expression).
  • T : Duration of exposure. This ensures clarity and alignment with experimental objectives .

Q. What methodologies are recommended for conducting a literature review on Pimentol?

  • Start with databases like PubMed or Scopus, using Boolean operators (e.g., "Pimentol AND pharmacokinetics").
  • Apply inclusion/exclusion criteria (e.g., peer-reviewed studies from 2010–2025).
  • Use tools like PRISMA flowcharts to document screening processes and avoid selection bias .

Q. How do I select appropriate statistical tools for preliminary Pimentol data analysis?

  • For basic assays (e.g., dose-response curves), use regression models or ANOVA to compare means.
  • Validate assumptions (e.g., normality via Shapiro-Wilk tests) before choosing parametric/non-parametric tests .

Advanced Research Questions

Q. How can I design experiments to resolve contradictions in Pimentol’s reported mechanisms of action?

  • Triangulate methods : Combine in vitro (e.g., enzyme inhibition assays) and in silico (molecular docking) approaches.
  • Control variables : Standardize cell culture conditions, solvent controls, and batch-to-batch Pimentol purity checks.
  • Replicate conflicting studies : Compare protocols (e.g., incubation times, solvent used) to identify confounding factors .

Q. What strategies address reproducibility challenges in Pimentol pharmacokinetic studies?

  • Pre-register protocols : Detail animal models (e.g., Sprague-Dawley rats), administration routes (oral vs. intravenous), and analytical methods (HPLC vs. LC-MS).
  • Data transparency : Share raw chromatograms or spectral data in repositories like Zenodo.
  • Collaborative validation : Partner with independent labs to confirm findings .

Q. How can I reconcile discrepancies in Pimentol’s reported IC50 values across studies?

  • Meta-analysis : Pool data from 10+ studies, adjusting for variables (e.g., assay type, cell viability markers).
  • Sensitivity analysis : Exclude outliers and recalculate effect sizes.
  • Publicly document : Publish a systematic review with a bias assessment using ROBIS .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[3,4,5-Trihydroxy-6-(2-hydroxy-3-methoxy-5-prop-2-enylphenoxy)oxan-2-yl]methyl 3,4,5-trihydroxybenzoate
Reactant of Route 2
Reactant of Route 2
[3,4,5-Trihydroxy-6-(2-hydroxy-3-methoxy-5-prop-2-enylphenoxy)oxan-2-yl]methyl 3,4,5-trihydroxybenzoate

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